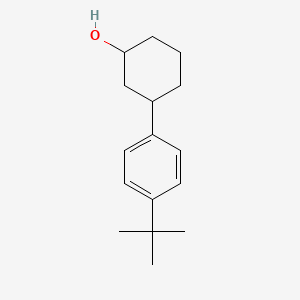

3-(4-Tert-butylphenyl)cyclohexan-1-ol

説明

特性

IUPAC Name |

3-(4-tert-butylphenyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13/h7-10,13,15,17H,4-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAQVFCZCXSCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245393 | |

| Record name | Cyclohexanol, 3-[4-(1,1-dimethylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432678-75-5 | |

| Record name | Cyclohexanol, 3-[4-(1,1-dimethylethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432678-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 3-[4-(1,1-dimethylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure and Positional Isomerism in Cyclohexanols

The structural characteristics of 3-(4-tert-butylphenyl)cyclohexan-1-ol are central to its chemical behavior and the interest it holds for researchers. Its framework consists of a cyclohexane (B81311) ring, which is substituted with both a hydroxyl group and a bulky tert-butylphenyl group.

The molecular formula for this compound is C16H24O. uni.lu The structure features two key functional groups attached to a cyclohexane scaffold: a hydroxyl (-OH) group at the C-1 position and a 4-tert-butylphenyl group at the C-3 position. The presence of two substituents on the cyclohexane ring gives rise to stereoisomerism, specifically cis-trans isomerism, depending on the relative orientation of the two groups. libretexts.org The cyclohexane ring itself typically adopts a low-energy chair conformation to minimize steric and torsional strain. libretexts.org In substituted cyclohexanes, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. youtube.com Due to steric hindrance, large substituents preferentially occupy the more stable equatorial position. libretexts.org

Positional isomerism is a form of structural isomerism where compounds share the same molecular formula and carbon skeleton but differ in the position of their functional groups. unacademy.comsolubilityofthings.com In the case of (4-tert-butylphenyl)cyclohexan-1-ol, several positional isomers can exist by altering the attachment point of the 4-tert-butylphenyl group on the cyclohexanol (B46403) ring. For instance, 2-(4-tert-butylphenyl)cyclohexan-1-ol and 4-(4-tert-butylphenyl)cyclohexan-1-ol are positional isomers of the title compound. These variations in substituent placement can lead to significant differences in the physical and chemical properties of the isomers. docbrown.info

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H24O uni.lu |

| Monoisotopic Mass | 232.18271 Da uni.lu |

| Predicted XlogP | 4.4 uni.lu |

Table 2: Positional Isomers of (4-Tert-butylphenyl)cyclohexan-1-ol

| Compound Name | Position of 4-tert-butylphenyl group | Molecular Formula |

|---|---|---|

| 2-(4-Tert-butylphenyl)cyclohexan-1-ol | C-2 | C16H24O |

| This compound | C-3 | C16H24O |

Rationale for Academic Investigation Within Organic Synthesis

The study of substituted cyclohexanols like 3-(4-tert-butylphenyl)cyclohexan-1-ol is driven by their utility in several key areas of organic synthesis and physical organic chemistry. These compounds serve as important substrates for exploring reaction mechanisms, conformational preferences, and the synthesis of more complex molecular targets.

A primary reason for academic interest is their role in conformational analysis. youtube.com The cyclohexane (B81311) ring is a classic system for studying the energetic differences between various conformations (chair, boat, twist-boat). The presence of a bulky tert-butyl group, as seen in the related and extensively studied 4-tert-butylcyclohexanol (B146172), effectively "locks" the conformation of the ring by strongly favoring the equatorial position to minimize steric strain. libretexts.orgontosight.ai This conformational biasing makes such compounds excellent models for studying the stereochemical outcomes of reactions on the cyclohexane ring. The interplay between the hydroxyl group and the large aryl substituent in this compound provides a complex system for detailed conformational and stereochemical analysis. researchgate.net

Furthermore, substituted cyclohexanols are valuable intermediates in the synthesis of a wide range of organic molecules. They are common structural motifs found in natural products, pharmaceuticals, and materials science. The hydroxyl group can be readily converted into other functional groups or used as a directing group in subsequent reactions, making these compounds versatile synthetic building blocks. For example, the related compound 4-tert-butylcyclohexanol is synthesized via the hydrogenation of 4-tert-butylphenol (B1678320) or the reaction of cyclohexanone (B45756) with tert-butylmagnesium chloride. ontosight.ai It finds use as an intermediate in the synthesis of other chemicals. ontosight.ai

Overview of Research Trajectories for Substituted Cyclohexanols

Strategies for Carbon-Carbon Bond Formation

The key challenge in synthesizing this compound lies in the effective formation of the carbon-carbon bonds that define the cyclohexane (B81311) ring and attach the bulky 4-tert-butylphenyl substituent at the desired position.

Construction of the Cyclohexane Ring System

While direct construction of the 3-(4-tert-butylphenyl)cyclohexane ring is not commonly documented, general methodologies for the synthesis of substituted cyclohexanones, the precursors to cyclohexanols, are well-established. These methods can be adapted to introduce the aryl moiety at a later stage.

One of the most powerful methods for forming six-membered rings is the Robinson annulation . This reaction sequence involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone. wikipedia.orgnrochemistry.comlibretexts.orglibretexts.orgresearchgate.net For instance, a suitably substituted enolate could react with a vinyl ketone to initiate the ring-forming cascade. The versatility of the Robinson annulation allows for the synthesis of a wide variety of substituted cyclohexenones, which are valuable intermediates. libretexts.org

Another cornerstone in the synthesis of six-membered rings is the Diels-Alder reaction . This [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene) forms a cyclohexene (B86901) derivative in a single, often highly stereospecific, step. organic-chemistry.orgwikipedia.org By choosing appropriately substituted dienes and dienophiles, a diverse range of substitution patterns on the cyclohexane ring can be achieved. The resulting cyclohexene can then be further functionalized to introduce the desired substituents and the hydroxyl group.

Introduction of the 4-Tert-butylphenyl Moiety

A crucial step in the synthesis is the introduction of the 4-tert-butylphenyl group at the C-3 position of the cyclohexane ring. This is typically achieved through nucleophilic addition or cross-coupling reactions.

A documented synthesis of the precursor, (±)-3-(4-tert-butylphenyl)cyclohexanone, utilizes an organometallic approach. The synthesis begins with the reaction of 1-bromo-4-tert-butylbenzene (B1210543) with n-butyllithium to form the corresponding aryllithium reagent. This potent nucleophile then undergoes a 1,4-conjugate addition to 3-ethoxy-2-cyclohexen-1-one. Subsequent acidic workup and hydrolysis yield 3-(4-tert-butylphenyl)cyclohex-2-en-1-one. nih.gov This enone is a key intermediate that can be selectively reduced to the target saturated ketone. nih.gov

| Starting Materials | Reagents | Intermediate | Product |

|---|---|---|---|

| 1-bromo-4-tert-butylbenzene, 3-ethoxy-2-cyclohexen-1-one | 1. n-butyllithium in cyclohexane/THF, -78 °C to reflux 2. 10% aq. HCl | 4-tert-butylphenyllithium | 3-(4-tert-butylphenyl)cyclohex-2-en-1-one |

The conjugate addition of organometallic reagents to α,β-unsaturated ketones, known as the Michael addition, is a general and effective method for forming carbon-carbon bonds. youtube.com Grignard reagents, such as 4-tert-butylphenylmagnesium bromide, are also commonly employed for this purpose due to their commercial availability and ease of preparation.

Alternatively, modern cross-coupling reactions offer a powerful means to form aryl-carbon bonds. The Suzuki coupling reaction , which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, is a versatile method for this transformation. organic-chemistry.orgdiva-portal.orgnih.gov In a hypothetical route, a 3-halocyclohexanol derivative could be coupled with 4-tert-butylphenylboronic acid to introduce the desired aryl moiety. The mild reaction conditions and high functional group tolerance of the Suzuki coupling make it an attractive strategy. organic-chemistry.org

Reduction and Functional Group Interconversion Approaches

Once the ketonic precursor, 3-(4-tert-butylphenyl)cyclohexanone (B8673403), is obtained, the final step is the reduction of the carbonyl group to a hydroxyl group.

Reduction of Ketonic Precursors to the Alcohol

The reduction of 3-(4-tert-butylphenyl)cyclohex-2-en-1-one to the saturated ketone, (±)-3-(4-tert-butylphenyl)cyclohexanone, can be achieved through a dissolving metal reduction. A specific method involves the use of lithium in liquid ammonia (B1221849) at low temperatures, with tert-butanol (B103910) as a proton source. nih.gov

The subsequent reduction of the cyclohexanone to the corresponding cyclohexanol (B46403) is a standard transformation in organic synthesis. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). A reported procedure for the synthesis of (1R,3S)-3-(4-tert-butylphenyl)cyclohexanol (the cis isomer) employs sodium borohydride in ethanol (B145695) at 0 °C, followed by warming to ambient temperature. nih.gov This method provides a straightforward route to one of the diastereomers of the target compound.

| Starting Material | Reducing Agent | Solvent | Conditions | Major Product |

|---|---|---|---|---|

| (±)-3-(4-tert-butylphenyl)cyclohexanone | Sodium borohydride (NaBH₄) | Ethanol | 0 °C to ambient temp. | (1R,3S)-3-(4-tert-butylphenyl)cyclohexanol (cis) |

| (±)-3-(4-tert-butylphenyl)cyclohexanone | K-selectride® (Potassium tri-sec-butylborohydride) | THF | -78 °C to ambient temp. | (1R,3R)-3-(4-tert-butylphenyl)cyclohexanol (trans) |

Chemoselective Reduction Techniques

In the context of 3-(4-tert-butylphenyl)cyclohexanone, the primary functional group targeted for reduction is the ketone. The 4-tert-butylphenyl group is generally unreactive towards common hydride reducing agents like NaBH₄ and LiAlH₄ under standard conditions. Therefore, high chemoselectivity is inherently achieved in this specific reduction.

However, if other reducible functional groups were present in the molecule, more sophisticated chemoselective reduction techniques would be necessary. For instance, the Luche reduction (NaBH₄/CeCl₃) is known for its ability to selectively reduce ketones in the presence of aldehydes. While not directly applicable to this specific substrate, it exemplifies the strategies available for selective carbonyl reductions in more complex molecules. The choice of reducing agent and reaction conditions can be tailored to target specific functional groups while leaving others intact.

Stereoselective Synthesis of this compound

The reduction of 3-(4-tert-butylphenyl)cyclohexanone creates a new stereocenter at the carbon bearing the hydroxyl group. As the starting ketone is chiral (assuming a racemic mixture), the product is a mixture of diastereomers (cis and trans isomers). The stereochemical outcome of the reduction can be controlled by the choice of the reducing agent, primarily due to steric effects.

The axial or equatorial attack of the hydride on the carbonyl group of the substituted cyclohexanone determines the stereochemistry of the resulting alcohol. The bulky 4-tert-butylphenyl group at the 3-position will preferentially occupy an equatorial position in the chair conformation of the cyclohexanone ring.

Formation of the cis-isomer : Reduction with a small, unhindered reducing agent like sodium borohydride (NaBH₄) typically proceeds via axial attack of the hydride ion on the carbonyl carbon. This leads to the formation of the equatorial alcohol, resulting in the cis relationship between the hydroxyl group and the 4-tert-butylphenyl group. A published procedure confirms that the use of NaBH₄ yields (1R,3S)-3-(4-tert-butylphenyl)cyclohexanol as the major product. nih.gov

Formation of the trans-isomer : Conversely, the use of a sterically demanding reducing agent, such as K-selectride® (potassium tri-sec-butylborohydride) , favors equatorial attack. The bulky nature of this reagent prevents it from approaching from the more hindered axial face. Equatorial attack leads to the formation of the axial alcohol, resulting in a trans relationship between the hydroxyl and the aryl substituent. The synthesis of (1R,3R)-3-(4-tert-butylphenyl)cyclohexanol has been successfully achieved using K-selectride®. nih.gov

This diastereoselective control is a common strategy in the synthesis of substituted cyclohexanols, where the steric hindrance of the reducing agent dictates the trajectory of the nucleophilic attack and, consequently, the stereochemistry of the final product.

Diastereoselective Control in Synthesis

Diastereoselective control in the synthesis of this compound is primarily achieved during the reduction of the intermediate ketone, 3-(4-tert-butylphenyl)cyclohexan-1-one. The choice of reducing agent dictates the facial selectivity of the hydride attack on the carbonyl group, leading to either the cis or trans diastereomer of the final alcohol product. The large 4-tert-butylphenyl group at the 3-position of the cyclohexanone ring plays a crucial role in influencing the stereochemical course of this reduction.

The principles of stereoselective ketone reduction can be effectively illustrated by analogy to the well-studied reduction of 4-tert-butylcyclohexanone. In this system, reduction with sodium borohydride (NaBH₄) in ethanol predominantly yields the trans-alcohol. This outcome is attributed to the preferential axial attack of the small hydride nucleophile on the carbonyl carbon, which avoids steric hindrance from the axial hydrogens at the C-3 and C-5 positions. This leads to the formation of the thermodynamically more stable equatorial alcohol.

Conversely, the use of a sterically hindered reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride), results in the preferential formation of the cis-alcohol. The bulky nature of L-Selectride favors equatorial attack on the carbonyl carbon, as an axial approach is sterically hindered by the axial hydrogens. This equatorial attack leads to the formation of the axial alcohol, which is the kinetically controlled product.

Applying these principles to the reduction of 3-(4-tert-butylphenyl)cyclohexan-1-one, similar diastereoselective outcomes can be anticipated. The 4-tert-butylphenyl group, being bulky, will preferentially occupy the equatorial position in the chair conformation of the cyclohexanone ring to minimize steric strain.

Synthesis of the trans-diastereomer: Reduction of 3-(4-tert-butylphenyl)cyclohexan-1-one with a small hydride reagent like sodium borohydride is expected to proceed via axial attack of the hydride. This pathway is sterically less hindered and leads to the formation of the equatorial alcohol, resulting in the trans-3-(4-tert-butylphenyl)cyclohexan-1-ol as the major product.

Synthesis of the cis-diastereomer: The use of a bulky reducing agent such as L-Selectride is anticipated to favor equatorial attack on the carbonyl carbon. This approach avoids steric clashes with the axial hydrogens and the equatorial 4-tert-butylphenyl group, leading to the formation of the axial alcohol, the cis-3-(4-tert-butylphenyl)cyclohexan-1-ol, as the predominant diastereomer.

| Reducing Agent | Anticipated Major Product | Rationale for Stereoselectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | trans-3-(4-Tert-butylphenyl)cyclohexan-1-ol | Preferential axial attack by the small hydride reagent, leading to the thermodynamically more stable equatorial alcohol. |

| Lithium Tri-sec-butylborohydride (L-Selectride) | cis-3-(4-Tert-butylphenyl)cyclohexan-1-ol | Preferential equatorial attack by the bulky hydride reagent, leading to the kinetically favored axial alcohol. |

Enantioselective Methodologies

Enantioselective synthesis of this compound aims to produce a single enantiomer of the target compound. This can be achieved through two primary strategies: enantioselective conjugate addition to cyclohexenone to create a chiral ketone intermediate, or enantioselective reduction of the prochiral 3-(4-tert-butylphenyl)cyclohexan-1-one.

Enantioselective Conjugate Addition:

The copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones is a powerful method for establishing a stereocenter at the 3-position. pnas.orgacs.org In this approach, a chiral ligand is used to create a chiral copper complex that directs the addition of the 4-tert-butylphenylmagnesium bromide to one face of the cyclohexenone double bond. This results in an enantioenriched 3-(4-tert-butylphenyl)cyclohexan-1-one. Subsequent diastereoselective reduction, as described in the previous section, would then lead to an enantioenriched sample of the final alcohol.

Enantioselective Ketone Reduction:

Alternatively, an enantioselective reduction of the prochiral 3-(4-tert-butylphenyl)cyclohexan-1-one can be employed. The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly effective method for the enantioselective reduction of prochiral ketones. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂).

The CBS catalyst forms a complex with the borane, which then coordinates to the carbonyl oxygen of the ketone. The stereochemistry of the final alcohol is determined by the facial selectivity of the hydride transfer from the borane to the carbonyl carbon, which is controlled by the chiral environment of the catalyst. By selecting the appropriate enantiomer of the CBS catalyst (derived from either (R)- or (S)-proline), it is possible to selectively synthesize either the (1R, 3R)- or (1S, 3S)-enantiomer of the trans-alcohol, or the (1S, 3R)- or (1R, 3S)-enantiomer of the cis-alcohol, depending on the inherent diastereoselectivity of the reduction under these conditions.

Catalytic Systems for Stereochemical Outcome Control

The stereochemical outcome of the synthesis of this compound is highly dependent on the choice of catalytic systems for both the conjugate addition and the reduction steps.

Catalytic Systems for Enantioselective Conjugate Addition:

For the enantioselective conjugate addition of 4-tert-butylphenylmagnesium bromide to cyclohexenone, copper(I) salts such as copper(I) chloride (CuCl) or copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂) are typically used as the copper source. The key to achieving high enantioselectivity lies in the selection of the chiral ligand. acs.org

Chiral ferrocenyl-based diphosphine ligands have demonstrated high efficacy in the copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. pnas.org Ligands such as TaniaPhos and JosiPhos are commercially available and have been shown to provide high levels of stereocontrol. acs.org Another class of effective ligands are N-heterocyclic carbenes (NHCs), which can also be used to generate highly active and selective copper catalysts for this transformation.

| Copper Source | Chiral Ligand Class | Exemplary Ligands | Anticipated Outcome |

|---|---|---|---|

| CuCl, CuBr·SMe₂ | Ferrocenyl Diphosphines | TaniaPhos, JosiPhos | High enantioselectivity in the formation of 3-(4-tert-butylphenyl)cyclohexan-1-one. |

| Cu(OTf)₂ | N-Heterocyclic Carbenes (NHCs) | Various chiral NHC precursors | High enantioselectivity and good yields for the conjugate addition product. |

Catalytic Systems for Enantioselective Reduction:

For the enantioselective reduction of 3-(4-tert-butylphenyl)cyclohexan-1-one, the Corey-Bakshi-Shibata (CBS) reduction provides a reliable catalytic system. The catalyst is a chiral oxazaborolidine, which is typically prepared in situ from a chiral amino alcohol and a borane source. The most common CBS catalyst is derived from (S)- or (R)-proline.

The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. The choice of the borane reagent can also influence the reaction. Borane-dimethyl sulfide complex is often preferred due to its stability and ease of handling. The enantiomeric excess of the resulting alcohol is often very high, frequently exceeding 90% ee. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com

| Reaction | Catalyst | Reducing Agent | Typical Solvent | Anticipated Outcome |

|---|---|---|---|---|

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine (e.g., derived from (S)- or (R)-proline) | BH₃·SMe₂ or BH₃·THF | Tetrahydrofuran (THF) | High enantioselectivity in the formation of a specific enantiomer of this compound. |

Cyclohexane Ring Conformations of this compound

The conformational landscape of this compound is dominated by the stability of the chair conformation, a recurring motif in the study of six-membered rings.

Chair Conformation Predominance and Interconversion

The cyclohexane ring of this compound overwhelmingly adopts a chair conformation to minimize ring strain. globalauthorid.com This puckered arrangement allows for tetrahedral bond angles of approximately 109.5°, nearly eliminating angle strain, and staggers all adjacent carbon-hydrogen bonds, which negates torsional strain. wikipedia.org The molecule exists in a rapid equilibrium between two distinct chair conformations, a process known as a ring flip. wikipedia.org During this interconversion, all axial substituents become equatorial, and all equatorial substituents become axial. gmu.edu However, for a substituted cyclohexane like this compound, these two chair conformers are not energetically equivalent. The equilibrium will heavily favor the conformation where the large 4-tert-butylphenyl group and the hydroxyl group occupy the more stable equatorial positions. libretexts.org

Higher Energy Conformations (Boat, Twist-Boat)

While the chair form is the most stable, other higher-energy conformations are transiently accessible. The boat conformation represents an energy maximum relative to the chair form, primarily due to two significant sources of strain: the steric repulsion between the "flagpole" hydrogens at the 1 and 4 positions and the torsional strain from eclipsed bonds along the sides of the "boat". globalauthorid.com

Substituent Effects on Conformational Stability

The stability of the various conformers of this compound is determined by the spatial arrangement of its two substituents: the hydroxyl group and the 4-tert-butylphenyl group.

Axial-Equatorial Preferences of Substituents

Substituents on a cyclohexane ring experience significantly less steric strain in the equatorial position compared to the more sterically hindered axial position. libretexts.org Equatorial substituents point away from the ring, into a relatively open space. In contrast, axial substituents are oriented parallel to the ring's axis, bringing them into close proximity with the other two axial substituents on the same side of the ring. libretexts.org

For this compound, both the hydroxyl group and the 4-tert-butylphenyl group strongly prefer the equatorial position. The 4-tert-butylphenyl group, in particular, is exceptionally bulky. A standard phenyl group is considered a large substituent, and the addition of a tert-butyl group further increases its steric demand. stackexchange.com This extreme bulk effectively "locks" the conformation, ensuring the 4-tert-butylphenyl group resides almost exclusively in the equatorial position to avoid severe steric penalties. researchgate.net

Steric Strain and 1,3-Diaxial Interactions

The primary cause of instability for an axial substituent is steric repulsion with the two other axial hydrogens (or substituents) located two carbons away, an unfavorable arrangement known as a 1,3-diaxial interaction. researchgate.net These interactions are essentially gauche-butane interactions within the ring structure. libretexts.org

In an axial conformation of this compound, the large 4-tert-butylphenyl group would experience severe steric clashes with the axial hydrogens at the C1 and C5 positions. Similarly, an axial hydroxyl group would interact with the axial hydrogens at C1 and C5 (if the hydroxyl is at C3) or C3 and C5 (if at C1). The conformation that places both substituents in equatorial positions minimizes these destabilizing 1,3-diaxial interactions and is therefore the most stable. researchgate.net

Quantitative Assessment of Conformational Energies

The preference for a substituent to occupy the equatorial position can be quantified by its "A-value," which represents the difference in Gibbs free energy (in kcal/mol) between the axial and equatorial conformers. wikipedia.orgmasterorganicchemistry.com A larger A-value signifies a stronger preference for the equatorial position.

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -OH (Hydroxyl) | ~0.87 - 1.0 | masterorganicchemistry.com |

| -C₆H₅ (Phenyl) | ~3.0 | stackexchange.comechemi.com |

| -C(CH₃)₃ (Tert-butyl) | ~4.9 | masterorganicchemistry.com |

| -C₆H₄-C(CH₃)₃ (4-Tert-butylphenyl) | > 4.9 (Estimated) | N/A |

For the cis-isomer, one substituent must be axial while the other is equatorial. Given the immense steric bulk of the 4-tert-butylphenyl group (estimated A-value > 4.9 kcal/mol) compared to the hydroxyl group (A-value ~0.9 kcal/mol), the most stable conformation will be the one where the 4-tert-butylphenyl group occupies the equatorial position and the hydroxyl group is forced into the less favorable axial position. researchgate.net The energy difference between the two possible chair conformations for the cis-isomer would be approximately the difference between their A-values.

Stereoisomerism and Configuration

The structure of this compound contains two stereocenters at the C-1 and C-3 positions of the cyclohexane ring. This allows for the existence of a maximum of four stereoisomers (2n, where n=2). These stereoisomers can be classified based on the relative orientation of the two substituents.

The relative orientation of the hydroxyl group and the 4-tert-butylphenyl group on the cyclohexane ring gives rise to cis and trans diastereomers. libretexts.org

cis-isomer: In the cis-isomer, the hydroxyl and the 4-tert-butylphenyl groups are on the same face of the cyclohexane ring. In the most stable chair conformation, the bulky 4-tert-butylphenyl group will preferentially occupy an equatorial position to minimize steric hindrance. libretexts.org This forces the smaller hydroxyl group into an axial position.

trans-isomer: In the trans-isomer, the two substituents are on opposite faces of the ring. The most stable conformation for the trans-isomer allows both the 4-tert-butylphenyl group and the hydroxyl group to reside in equatorial positions. This diequatorial arrangement is generally more stable than the axial-equatorial arrangement of the cis-isomer due to reduced 1,3-diaxial interactions. libretexts.org

The large steric bulk of the tert-butyl group on the phenyl ring effectively "locks" the conformation where the 4-tert-butylphenyl substituent is equatorial. libretexts.org Any conformation that would place this large group in an axial position would be highly energetically unfavorable.

| Isomer | Substituent Orientation (C1-OH, C3-Aryl) | Relative Stability |

|---|---|---|

| cis-3-(4-tert-butylphenyl)cyclohexan-1-ol | Axial, Equatorial | Less Stable |

| trans-3-(4-tert-butylphenyl)cyclohexan-1-ol | Equatorial, Equatorial | More Stable |

With two distinct chiral centers, this compound has four stereoisomers, which exist as two pairs of enantiomers. The cis and trans isomers are diastereomers of each other. brainly.com Diastereomers are stereoisomers that are not mirror images of one another and have different physical properties. masterorganicchemistry.com

The cis-isomer is chiral and exists as a pair of enantiomers: (1R, 3S)-3-(4-tert-butylphenyl)cyclohexan-1-ol and (1S, 3R)-3-(4-tert-butylphenyl)cyclohexan-1-ol. These two molecules are non-superimposable mirror images.

The trans-isomer is also chiral and exists as a second pair of enantiomers: (1R, 3R)-3-(4-tert-butylphenyl)cyclohexan-1-ol and (1S, 3S)-3-(4-tert-butylphenyl)cyclohexan-1-ol.

The relationship between any stereoisomer from the cis pair and any stereoisomer from the trans pair is diastereomeric. For example, (1R, 3S)- and (1R, 3R)-3-(4-tert-butylphenyl)cyclohexan-1-ol are diastereomers.

| Configuration | Isomer Type | Relationship to (1R, 3S) |

|---|---|---|

| (1R, 3S) | cis | Identical |

| (1S, 3R) | cis | Enantiomer |

| (1R, 3R) | trans | Diastereomer |

| (1S, 3S) | trans | Diastereomer |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopic Assignments and Coupling Analysis

A proton NMR spectrum of 3-(4-tert-butylphenyl)cyclohexan-1-ol would be expected to show distinct signals for the aromatic protons, the cyclohexyl protons, and the tert-butyl protons.

Aromatic Region: The para-substituted benzene (B151609) ring would likely exhibit a characteristic AA'BB' system, appearing as two doublets in the range of δ 7.0-7.4 ppm.

Cyclohexyl Region: The protons on the cyclohexane (B81311) ring would appear in the upfield region, likely between δ 1.0 and 4.0 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would be the most downfield of this group, and its multiplicity would depend on the stereochemistry of the molecule. The proton at the 3-position (benzylic proton) would also be shifted downfield.

Tert-butyl Group: The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet around δ 1.3 ppm.

Hydroxyl Proton: A broad singlet for the -OH proton would be observed, with its chemical shift being concentration and solvent-dependent.

Coupling analysis, particularly of the cyclohexyl protons, would be crucial for determining the relative stereochemistry (cis/trans isomers). The magnitude of the coupling constants (J-values) between adjacent protons is dependent on the dihedral angle between them, which is governed by the chair conformation of the cyclohexane ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (AA'BB') | 7.0 - 7.4 | d, d |

| CH-OH | ~3.5 - 4.0 | m |

| CH-Ar | ~2.5 - 3.0 | m |

| Cyclohexyl (CH₂) | 1.2 - 2.2 | m |

| Tert-butyl (CH₃) | ~1.3 | s |

| Hydroxyl (OH) | Variable | br s |

¹³C NMR Chemical Shift Interpretation

The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule.

Aromatic Carbons: Six signals would be expected for the aromatic ring, with the carbon attached to the tert-butyl group and the carbon attached to the cyclohexyl ring having distinct chemical shifts.

Cyclohexyl Carbons: Six signals would correspond to the cyclohexane ring carbons. The carbon bearing the hydroxyl group (C-OH) would be the most downfield, typically in the range of δ 65-75 ppm.

Tert-butyl Carbons: Two signals would be expected for the tert-butyl group: a quaternary carbon and the three equivalent methyl carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (quaternary, C-Ar) | 140 - 150 |

| Aromatic (quaternary, C-tBu) | 145 - 155 |

| Aromatic (CH) | 125 - 130 |

| Cyclohexyl (C-OH) | 65 - 75 |

| Cyclohexyl (C-Ar) | 40 - 50 |

| Cyclohexyl (CH₂) | 20 - 40 |

| Tert-butyl (quaternary) | ~34 |

| Tert-butyl (CH₃) | ~31 |

Advanced 2D NMR Experiments for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity and stereochemistry, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to trace the connectivity within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the phenyl and cyclohexyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is invaluable for determining the stereochemistry (e.g., cis vs. trans isomers) of the substituents on the cyclohexane ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would confirm the presence of key functional groups.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the hydroxyl group.

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region would correspond to the C-O stretching vibration of the alcohol.

Interactive Data Table: Predicted FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak |

| C-O (alcohol) | 1000 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry would provide the molecular weight and information about the fragmentation pattern of the molecule. For this compound (C₁₆H₂₄O), the expected exact mass is approximately 232.1827 g/mol .

Molecular Ion Peak ([M]⁺): A peak at m/z 232 would correspond to the molecular ion.

Fragmentation: Common fragmentation pathways would likely involve the loss of a water molecule ([M-H₂O]⁺) from the alcohol, and cleavage of the tert-butyl group ([M-C₄H₉]⁺). Fragmentation of the cyclohexane ring would also be expected. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments. Predicted mass spectrometry data from PubChem suggests prominent adducts in electrospray ionization such as [M+H]⁺ at m/z 233.18999 and [M+Na]⁺ at m/z 255.17193. uni.lu

X-ray Crystallography for Absolute Stereochemistry and Conformation

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would unambiguously determine:

Absolute Stereochemistry: The three-dimensional arrangement of atoms in space, confirming the relative and absolute configuration of the stereocenters.

Conformation: The preferred chair conformation of the cyclohexane ring and the orientation of the substituents (axial vs. equatorial).

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

This technique is the gold standard for structural determination but is contingent on the ability to produce high-quality crystals.

Other Spectroscopic Methods (e.g., UV-Vis, EPR)

While Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are primary tools for the structural elucidation of molecules like this compound, other spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy can provide complementary information, particularly regarding the electronic properties and the study of paramagnetic species, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the UV-Vis absorption is primarily dictated by the 4-tert-butylphenyl chromophore. The cyclohexanol (B46403) moiety itself does not exhibit significant absorption in the typical UV-Vis range (200-800 nm) as it lacks chromophores with π-electrons. libretexts.org

The electronic spectrum of this compound is expected to be very similar to that of 4-tert-butylphenol (B1678320) and other 4-substituted tert-butylbenzenes. nih.govnist.gov The benzene ring exhibits characteristic absorption bands arising from π → π* transitions. The presence of the tert-butyl group, an alkyl substituent, on the phenyl ring typically causes a small red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene.

Table 1: Predicted UV-Vis Spectral Data for this compound in a Non-polar Solvent

| Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Chromophore |

| ~270-280 | Low | π → π* (B-band) | 4-tert-butylphenyl |

| ~220-230 | Moderate | π → π* (E-band) | 4-tert-butylphenyl |

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary depending on the solvent and experimental conditions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. springernature.comresearchgate.net The parent molecule, this compound, is a diamagnetic species with no unpaired electrons. Therefore, it is EPR-silent and cannot be directly studied by this technique for structural elucidation in its ground state.

However, EPR spectroscopy would be an invaluable tool for studying any radical intermediates that could be generated from this compound through processes like oxidation or radiolysis. For instance, if a radical were formed by the abstraction of the hydrogen atom from the hydroxyl-bearing carbon, EPR could provide detailed information about the structure and environment of this radical.

In a hypothetical scenario where a radical is generated, the EPR spectrum would be characterized by its g-factor and hyperfine coupling constants. The g-factor would be close to that of a free electron, with small deviations providing information about the electronic structure. The hyperfine splitting pattern would arise from the interaction of the unpaired electron with nearby magnetic nuclei, primarily protons. Analysis of these splitting patterns would allow for the mapping of the spin density distribution within the radical, confirming the location of the unpaired electron. The steric hindrance provided by the bulky tert-butyl group could influence the conformation and stability of such a radical, which could be investigated through temperature-dependent EPR studies. scispace.com

Table 2: Hypothetical EPR Data for a Radical Derived from this compound

| Parameter | Predicted Value Range | Information Provided |

| g-factor | 2.002 - 2.004 | Electronic environment of the unpaired electron |

| Hyperfine Coupling (aH) | 0.1 - 3.0 mT | Interaction with neighboring protons, confirming radical structure |

Note: These are hypothetical values for a potential radical species and would depend on the specific radical formed and the experimental conditions.

Reactivity, Reaction Mechanisms, and Derivatization

Oxidation Reactions of the Secondary Alcohol Functionality

The oxidation of the secondary alcohol group in 3-(4-tert-butylphenyl)cyclohexan-1-ol to a ketone is a fundamental transformation in organic synthesis. This reaction can be achieved using a variety of oxidizing agents, each with its own specific mechanistic pathway and reaction conditions.

Transformation to the Corresponding Ketone

The conversion of this compound to 3-(4-tert-butylphenyl)cyclohexan-1-one can be accomplished using several common oxidizing agents. These reagents are broadly classified based on their reactivity and selectivity.

Common oxidizing agents for the conversion of secondary alcohols to ketones include:

Chromium-based reagents: Chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) and sulfuric acid (Jones oxidation), is a powerful oxidizing agent. Pyridinium (B92312) chlorochromate (PCC) is a milder alternative that is often used for more sensitive substrates.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with an electrophile such as oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine.

Dess-Martin Periodinane (DMP): A hypervalent iodine compound that provides a mild and selective method for oxidizing alcohols to aldehydes or ketones.

The general transformation is depicted below:

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent(s) | Typical Solvent(s) | Key Characteristics |

| CrO₃ / H₂SO₄, H₂O (Jones Reagent) | Acetone | Strong oxidant, acidic conditions. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Milder oxidant, avoids strongly acidic conditions. |

| (COCl)₂, DMSO, then Et₃N (Swern) | Dichloromethane (CH₂Cl₂) | Mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Mild, neutral conditions, broad functional group tolerance. |

Mechanistic Pathways of Oxidative Transformations

The mechanisms of these oxidation reactions, while all resulting in the formation of a ketone, proceed through distinct intermediates and transition states.

Chromic Acid Oxidation: The reaction begins with the formation of a chromate (B82759) ester from the alcohol and chromic acid. A subsequent E2-like elimination reaction, where a base (often water) removes the proton from the carbon bearing the hydroxyl group, leads to the formation of the carbon-oxygen double bond and the reduction of chromium.

Swern Oxidation: The alcohol attacks the activated DMSO species to form an alkoxysulfonium salt. A hindered base, such as triethylamine, then removes a proton from the carbon adjacent to the oxygen, leading to the formation of the ketone, dimethyl sulfide (B99878), and triethylammonium (B8662869) salt via a five-membered ring transition state.

PCC Oxidation: Similar to chromic acid, the reaction proceeds through the formation of a chromate ester. The pyridinium counterion can act as a mild acid catalyst. The elimination step to form the ketone is facilitated by a base.

Stereoelectronic Effects in Oxidation

The stereochemistry of the this compound isomers (cis and trans) can influence the rate of oxidation. The bulky 4-tert-butylphenyl group will preferentially occupy an equatorial position to minimize steric strain. This locks the conformation of the cyclohexane (B81311) ring.

In the trans isomer , both the hydroxyl group and the 4-tert-butylphenyl group are in equatorial positions.

In the cis isomer , the 4-tert-butylphenyl group is equatorial, forcing the hydroxyl group into an axial position.

Studies on the oxidation of analogous 4-tert-butylcyclohexanols have shown that the cis isomer (with an axial hydroxyl group) is oxidized at a faster rate than the trans isomer (with an equatorial hydroxyl group). This is attributed to the relief of steric strain in the transition state for the oxidation of the axial alcohol. The axial hydroxyl group experiences 1,3-diaxial interactions, which are relieved upon conversion to the sp²-hybridized carbon of the ketone. This provides a thermodynamic driving force for the faster oxidation of the cis isomer.

Functionalization of the Hydroxyl Group

The hydroxyl group of this compound is a versatile functional handle that can be readily converted into other functional groups, such as esters and ethers.

Esterification Reactions

Esterification involves the reaction of the alcohol with a carboxylic acid or a carboxylic acid derivative, such as an acid chloride or an acid anhydride (B1165640). These reactions are typically catalyzed by an acid. For example, the reaction of this compound with acetic anhydride in the presence of an acid catalyst would yield the corresponding acetate (B1210297) ester. The reaction of the closely related p-tert-butylcyclohexanol with acetic acid has been studied and demonstrates the feasibility of this transformation. google.com

Table 2: Common Esterification Methods

| Reagent | Catalyst | Byproduct |

| Carboxylic Acid | Strong Acid (e.g., H₂SO₄) | Water |

| Acid Anhydride | Acid or Base | Carboxylic Acid |

| Acid Chloride | Base (e.g., Pyridine) | HCl |

Etherification Reactions

Ethers can be synthesized from this compound, most commonly through the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction.

The first step is the formation of the alkoxide using a strong base, such as sodium hydride (NaH). The resulting alkoxide of this compound can then be reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding ether.

Due to the secondary nature of the alcohol, steric hindrance can be a factor, and the choice of the alkyl halide is important to favor substitution over elimination. Primary alkyl halides are generally preferred for this reaction.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound is the primary site for nucleophilic substitution reactions. As a neutral hydroxyl group is a poor leaving group, these reactions typically require acidic conditions to protonate the oxygen, forming a much better leaving group, water. The subsequent substitution can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

In the presence of a strong acid and a nucleophile, the formation of a secondary carbocation at the C1 position of the cyclohexane ring can occur, favoring an S(_N)1 pathway. The stability of this carbocation is influenced by the stereochemistry of the bulky 4-tert-butylphenyl group at the C3 position. The reaction of isomers of 1-bromo-4-tert-butylcyclohexane (B3151265) with methanol (B129727) suggests that the stereochemical arrangement of bulky substituents significantly impacts reaction rates. stackexchange.com For this compound, the carbocation intermediate would likely adopt a conformation that minimizes steric hindrance from the aryl substituent before being attacked by the nucleophile from either face, potentially leading to a mixture of stereoisomeric products.

Alternatively, under conditions that favor an S(_N)2 mechanism (e.g., using a strong nucleophile and aprotic solvent after converting the hydroxyl into a better leaving group like a tosylate), the reaction would proceed with an inversion of stereochemistry at the C1 carbon. The large steric bulk of the 4-tert-butylphenyl group, even at the C3 position, could potentially hinder the backside attack required for an S(_N)2 reaction, thereby slowing the reaction rate compared to less substituted cyclohexanols.

| Nucleophile | Reagent Example | Product Class | Reaction Type (Likely) |

|---|---|---|---|

| Br⁻ | HBr | Alkyl Halide | S(_N)1 |

| Cl⁻ | SOCl₂, pyridine | Alkyl Halide | S(_N)2 (via chlorosulfite ester) |

| I⁻ | NaI in acetone | Alkyl Halide | S(_N)2 (from corresponding tosylate/mesylate) |

| CN⁻ | NaCN | Nitrile | S(_N)2 (from corresponding tosylate/mesylate) |

| N₃⁻ | NaN₃ | Azide | S(_N)2 (from corresponding tosylate/mesylate) |

Cyclohexane Ring Transformations

Rearrangement Reactions Involving the Cyclohexane Scaffold

Under acidic conditions that promote the formation of a carbocation at the C1 position (following the departure of a water molecule), rearrangement reactions of the cyclohexane scaffold are possible. The initial secondary carbocation could potentially rearrange to a more stable carbocation via a hydride shift. For instance, a 1,2-hydride shift from the C2 or C6 position would also result in a secondary carbocation, offering no significant thermodynamic advantage.

However, the presence of the bulky 4-tert-butylphenyl group can influence the conformational energetics of the ring and any carbocation intermediates. While significant skeletal rearrangements are not highly probable due to the absence of a pathway to a more stable tertiary carbocation, conformational changes in the transition state are critical. The general idea is that a bulky group like a t-butyl substituent is almost always in the equatorial position to maintain a lower energy state. stackexchange.com Any rearrangement process would have to proceed through transition states that accommodate this steric demand.

Ring Cleavage and Fragmentation Pathways

In the context of mass spectrometry, the molecular ion of this compound is expected to undergo characteristic fragmentation. Fragmentation processes are typically categorized as direct cleavage, where a single bond is broken, or rearrangement, where bonds are broken and formed simultaneously. libretexts.org For alcohols, common fragmentation pathways include the loss of water and alpha-cleavage. libretexts.org

Loss of Water: A primary fragmentation pathway for cyclohexanols is the elimination of a water molecule (loss of 18 Da) from the molecular ion, leading to a radical cation with an m/z corresponding to the resulting arylcyclohexene. libretexts.org

Alpha-Cleavage: This pathway involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. libretexts.org For this compound, this could involve the cleavage of the C1-C2 or C1-C6 bond, leading to the formation of a stable oxonium ion.

Cleavage of the Aryl-Cyclohexyl Bond: Fragmentation can also occur at the bond connecting the cyclohexane ring and the 4-tert-butylphenyl group, leading to fragments corresponding to each of these moieties.

McLafferty Rearrangement: While less common for cyclic alcohols, rearrangement reactions like the McLafferty rearrangement can occur if the structure allows for a six-membered ring transition state, though this is not a primary pathway for this specific molecule. libretexts.org

| Fragment m/z | Proposed Identity/Origin | Fragmentation Pathway |

|---|---|---|

| 246 | [M]⁺ | Molecular Ion |

| 228 | [M-H₂O]⁺ | Loss of water |

| 189 | [M-C₄H₉]⁺ | Loss of tert-butyl radical from the aryl group |

| 147 | [C₁₁H₁₅]⁺ | 4-tert-butylphenyl cation fragment |

| 99 | [C₆H₁₁O]⁺ | Cyclohexanol (B46403) fragment after C-C bond cleavage |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Cycloaddition Reactions with Arylcyclohexene Derivatives

The dehydration of this compound yields 5-(4-tert-butylphenyl)cyclohex-1-ene or 3-(4-tert-butylphenyl)cyclohex-1-ene. These arylcyclohexene derivatives can participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. wikipedia.orglibretexts.org In such a reaction, the double bond of the cyclohexene (B86901) ring would act as the dienophile, reacting with a conjugated diene. libretexts.org

The reaction's feasibility depends on the electronic nature of the dienophile and the diene. libretexts.org The presence of the electron-donating 4-tert-butylphenyl group might slightly increase the electron density of the double bond in the cyclohexene ring, making it more reactive towards electron-deficient dienes. The reaction is concerted and stereospecific, meaning the stereochemistry of the reactants is preserved in the product. slideshare.net

| Reactant 1 (Dienophile) | Reactant 2 (Diene) | Product Type | Reaction Name |

|---|---|---|---|

| 5-(4-tert-butylphenyl)cyclohex-1-ene | 1,3-Butadiene | Substituted bicyclic system | [4+2] Cycloaddition (Diels-Alder) |

| 5-(4-tert-butylphenyl)cyclohex-1-ene | Maleic Anhydride (as diene partner is less likely, typically dienophile) | - | - |

| 5-(4-tert-butylphenyl)cyclohex-1-ene | Cyclopentadiene | Substituted tricyclic system | [4+2] Cycloaddition (Diels-Alder) |

Structure-Reactivity Relationships

Influence of Electronic Properties of the Aryl Moiety

Inductive Effect: Alkyl groups are more electron-releasing than hydrogen, and they can donate electron density through the sigma bond framework. stackexchange.com

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the tert-butyl group into the pi system of the benzene (B151609) ring. stackexchange.com

These electron-donating effects increase the electron density of the aromatic ring, particularly at the ortho and para positions. stackexchange.com This influences the reactivity of the aryl ring in electrophilic aromatic substitution reactions, though that is not the focus here.

More relevant to the reactions of the cyclohexanol moiety, the electron-donating nature of the 4-tert-butylphenyl group can influence the stability of any carbocation intermediates formed on the cyclohexane ring. While the effect is transmitted through several sigma bonds, it can provide a small degree of stabilization to a carbocation at C1 or C3. In reactions where the aromatic pi system can directly interact with a developing positive charge, this effect would be more pronounced. For instance, in fragmentation pathways, the ability of the aryl group to stabilize a positive charge can direct the cleavage patterns. The insertion of tert-butyl groups has been shown to raise the LUMO level in other conjugated systems, an effect attributed to hyperconjugation. nih.gov

| Electronic Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (weak) | Donation of electron density through the sigma bond network by the alkyl group. stackexchange.com | Slightly stabilizes nearby positive charges (e.g., carbocation intermediates). |

| Hyperconjugation (weak) | Delocalization of C-H sigma bond electrons into the aromatic pi system. stackexchange.com | Increases electron density on the aryl ring and can offer minor stabilization to the overall molecule. |

| Steric Hindrance | The large size of the tert-butyl group influences the approach of reagents and favors certain conformations. stackexchange.com | Directs stereochemical outcomes of reactions; can hinder reaction rates (e.g., S(_N)2). |

Steric Hindrance Effects on Reaction Rates and Selectivity

The steric bulk of substituents on a cyclohexane ring profoundly influences the molecule's conformational preferences and, consequently, its chemical reactivity. In the case of this compound, the large 4-tert-butylphenyl group at the C-3 position dictates the stereochemical environment around the reactive hydroxyl group at C-1, significantly affecting reaction rates and the selectivity of product formation. Due to the energetic preference to avoid unfavorable 1,3-diaxial interactions, the bulky 4-tert-butylphenyl group will predominantly occupy an equatorial position, thereby "locking" the conformation of the cyclohexane ring. This conformational rigidity allows for a clearer analysis of the steric effects on the reactivity of the axial and equatorial isomers of the alcohol.

The spatial arrangement of the hydroxyl group, whether axial or equatorial, creates a distinct steric environment that influences the accessibility of the reactive site to incoming reagents. This accessibility is a critical factor in determining the rate of reactions such as esterification, oxidation, and etherification.

Influence on Reaction Rates

Generally, reactions are slowed down by steric hindrance, which is the obstruction of a reaction pathway due to the spatial bulk of substituents. wikipedia.org For reactions involving the hydroxyl group of this compound, the rate is highly dependent on whether the hydroxyl group is in the less hindered equatorial position or the more hindered axial position.

In reactions like esterification, where a nucleophilic attack on a reagent by the hydroxyl group occurs, the equatorial isomer is expected to react faster. The equatorial position is more open to the approach of bulky reagents, whereas the axial position is shielded by the two axial hydrogen atoms at C-3 and C-5, leading to significant steric hindrance.

Conversely, in certain reactions, steric hindrance can lead to an acceleration of the reaction rate, a phenomenon known as "steric acceleration." This is often observed in reactions where steric strain is relieved in the transition state. A classic example is the oxidation of cyclohexanols with chromic acid. The cis-isomer of a substituted cyclohexanol, which has an axial hydroxyl group, is often oxidized faster than the trans-isomer with an equatorial hydroxyl group. chemicalforums.comreddit.com This is because the formation of the chromate ester intermediate alleviates the 1,3-diaxial interactions present in the ground state of the axial alcohol, thus lowering the activation energy for the reaction. chemicalforums.comreddit.com

The following table illustrates the expected relative rates of reaction for the cis (axial OH) and trans (equatorial OH) isomers of this compound in different reaction types, based on established principles of steric effects in cyclohexane systems.

| Reaction Type | Expected Faster Isomer | Rationale |

|---|---|---|

| Esterification | trans (Equatorial OH) | Less steric hindrance for the approach of the acylating agent. |

| Oxidation (e.g., with CrO₃) | cis (Axial OH) | Relief of 1,3-diaxial strain in the transition state (steric acceleration). |

| Etherification (Williamson Synthesis) | trans (Equatorial OH) | Reduced steric hindrance for the nucleophilic attack on the alkyl halide. |

Influence on Selectivity

Steric hindrance is also a key factor in controlling the selectivity of reactions, particularly in cases where a reagent can attack from different faces of the molecule. For instance, in the reduction of the corresponding ketone, 3-(4-tert-butylphenyl)cyclohexan-1-one, the stereochemical outcome is largely governed by the steric hindrance presented by the bulky 3-(4-tert-butylphenyl) group.

The attack of a hydride reagent (e.g., from NaBH₄ or LiAlH₄) can occur from either the axial or equatorial face of the carbonyl group. Axial attack leads to the formation of the equatorial alcohol (the trans product), while equatorial attack yields the axial alcohol (the cis product). The bulky 3-(4-tert-butylphenyl) group will sterically hinder the trajectory of the incoming nucleophile, thus influencing the ratio of the cis and trans alcohol products. Generally, for bulky reducing agents, attack from the less hindered equatorial face is favored, leading to a higher proportion of the axial alcohol. Conversely, smaller reducing agents may preferentially attack from the axial face to avoid torsional strain with adjacent equatorial substituents in the transition state, resulting in the equatorial alcohol as the major product.

The following table provides a hypothetical representation of the product distribution in the reduction of 3-(4-tert-butylphenyl)cyclohexan-1-one with different reducing agents, illustrating the impact of steric hindrance on selectivity.

| Reducing Agent | Major Product Isomer | Minor Product Isomer | Plausible Rationale |

|---|---|---|---|

| NaBH₄ (small hydride source) | trans (Equatorial OH) | cis (Axial OH) | Axial attack is favored to avoid torsional strain. |

| L-Selectride® (bulky hydride source) | cis (Axial OH) | trans (Equatorial OH) | Equatorial attack is favored due to steric hindrance from the axial hydrogens. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations offer a detailed description of the electronic structure of 3-(4-tert-butylphenyl)cyclohexan-1-ol, providing a basis for understanding its geometry and spectroscopic behavior.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic energy of molecules. For this compound, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d) to achieve a balance between accuracy and computational cost.

The optimization process systematically alters the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the preferred orientation of the 4-tert-butylphenyl group relative to the cyclohexanol (B46403) ring, as well as the conformation of the cyclohexanol ring itself (chair, boat, or twist-boat). The chair conformation is generally the most stable for substituted cyclohexanes. nih.gov The bulky 4-tert-butylphenyl group is expected to preferentially occupy an equatorial position to minimize steric hindrance.

Table 1: Representative DFT-Calculated Geometric Parameters for a Substituted Phenylcyclohexanol System

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (cyclohexane) | 1.53 - 1.54 | ||

| C-O (hydroxyl) | 1.43 | ||

| C-C (phenyl-cyclohexyl) | 1.52 | ||

| C-O-H | 109.5 | ||

| Phenyl-Cyclohexyl | Variable |

Note: The data in this table are illustrative and based on typical values from DFT calculations on structurally similar molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are widely used to predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. nih.govchemrxiv.org The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a common approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.gov

By calculating the NMR chemical shifts for different possible isomers and conformers of this compound, a theoretical spectrum can be generated. Comparing this theoretical spectrum with experimental data can help in the structural elucidation and conformational assignment of the molecule. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, which is in turn influenced by the molecule's three-dimensional structure.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Model Phenylcyclohexanol Compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (CH-OH) | 70.2 | 69.8 |

| C2 (CH₂) | 35.5 | 35.1 |

| C3 (CH-Ph) | 43.8 | 43.5 |

| Cipso (C-Ph) | 145.3 | 144.9 |

| Cortho (C-Ph) | 128.9 | 128.5 |

| Cmeta (C-Ph) | 126.7 | 126.4 |

| Cpara (C-Ph) | 125.9 | 125.6 |

Note: This table presents hypothetical data for illustrative purposes, based on the expected accuracy of DFT-based NMR predictions for similar organic molecules.

Analysis of Molecular Orbitals and Electron Density Distribution

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Electron density distribution maps, derived from the wave function, visualize the regions of high and low electron density within the molecule. For this compound, these maps would likely show a higher electron density around the oxygen atom of the hydroxyl group and within the π-system of the phenyl ring, indicating these as potential sites for electrophilic attack.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are powerful tools for exploring the conformational space and dynamic behavior of flexible molecules like this compound over time.

Conformational Searching and Energy Minimization

Conformational searching is a computational technique used to identify the various low-energy conformations of a molecule. For this compound, this would involve systematically rotating the rotatable bonds, such as the bond connecting the phenyl ring to the cyclohexane (B81311) ring, and performing energy minimizations on the resulting structures.

The energy minimization process uses a force field (a set of empirical potential energy functions) to calculate the potential energy of a given conformation and then adjusts the geometry to find a local energy minimum. The most stable conformer will be the one with the global minimum energy. For this molecule, the chair conformation of the cyclohexane ring with both the hydroxyl and the 4-tert-butylphenyl groups in equatorial positions is expected to be the most stable due to the minimization of steric strain, specifically 1,3-diaxial interactions. libretexts.org

Table 3: Relative Energies of Different Conformers of a Disubstituted Cyclohexane

| Cyclohexane Substituent Positions | Relative Energy (kcal/mol) |

| Equatorial-Equatorial | 0 (most stable) |

| Equatorial-Axial | > 2.0 |

| Axial-Equatorial | > 2.0 |

| Axial-Axial | > 5.0 |

Note: The energy values are representative and depend on the specific substituents. For this compound, the large size of the 4-tert-butylphenyl group would lead to a significant energy penalty for its axial placement.

Conformational Dynamics and Transitions

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics of this compound. An MD simulation solves Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements over time.

These simulations can reveal the pathways and energy barriers for transitions between different conformations, such as the ring flip of the cyclohexane moiety. For a substituted cyclohexane, the ring flip process interconverts axial and equatorial substituents. The rate of these transitions is dependent on the energy barrier, which is influenced by the size and nature of the substituents. The presence of the bulky 4-tert-butylphenyl group is expected to significantly raise the energy barrier for a ring flip that would place it in an axial position, thus locking the cyclohexane ring in the conformation where this group is equatorial.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions. By identifying transition states and calculating the free energy profiles, researchers can predict the most likely pathways for a given transformation.

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for reactants to be converted into products. Characterizing this fleeting arrangement of atoms is a key focus of computational reaction mechanism studies. For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods like Density Functional Theory (DFT) can be employed to locate and characterize the transition state structures.

For instance, in the reduction of a corresponding ketone, 3-(4-tert-butylphenyl)cyclohexan-1-one, to form the alcohol, two diastereomeric products (cis and trans isomers) can be formed. Computational analysis can help in understanding the stereoselectivity of such reactions. researchgate.net Theoretical models can predict which diastereomeric transition state is lower in energy, thus favoring the formation of one isomer over the other. The geometry of the transition state, including bond lengths and angles of the forming bonds, provides a detailed picture of the reaction pathway.

Table 1: Illustrative Computed Transition State Parameters for the Reduction of a Substituted Cyclohexanone (B45756)

| Parameter | Transition State (Axial Attack) | Transition State (Equatorial Attack) |

|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | 1.5 |

| Key Imaginary Frequency (cm⁻¹) | -450 | -425 |

| Forming C-H Bond Length (Å) | 2.1 | 2.2 |

| Forming O-H Bond Length (Å) | 1.8 | 1.9 |

This table is illustrative and based on general principles of computational studies on cyclohexanone reductions, as specific data for this compound is not available.

A free energy profile maps the change in Gibbs free energy as a reaction progresses from reactants to products, passing through transition states and any intermediates. These profiles are crucial for determining the spontaneity and rate of a reaction. Computational methods can be used to calculate the free energies of all stationary points (reactants, products, intermediates, and transition states) along a reaction coordinate.

For a reaction involving this compound, such as an acid-catalyzed dehydration to form an alkene, the free energy profile would reveal the activation energy for the reaction, which is directly related to the reaction rate. It would also indicate whether any intermediates, such as carbocations, are formed and their relative stabilities. Studies on the free-energy profiles of reactions of other cyclohexanol derivatives, such as hydroboration, have demonstrated the utility of these computational approaches. researchgate.net

The profile would be generated by calculating the Gibbs free energy (G) at various points along the reaction path. The difference in free energy between the reactants and the transition state (ΔG‡) is the activation energy.

Table 2: Hypothetical Free Energy Profile Data for a Reaction of a Substituted Cyclohexanol

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | +5.0 |

| Transition State 2 | +15.0 |

| Products | -10.0 |

This table presents hypothetical data to illustrate the concept of a free energy profile for a multi-step reaction, as specific data for this compound is not available.

Molecular Interaction Studies

Understanding how this compound interacts with biological macromolecules, such as proteins or enzymes, is crucial for assessing its potential biological activity. Molecular docking and other computational techniques can provide detailed insights into these interactions at the molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action. nih.gov

For this compound, molecular docking could be used to predict its binding mode within the active site of a target protein. The calculations would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. The tert-butyl group, for example, would likely engage in hydrophobic interactions within a nonpolar pocket of the receptor, while the hydroxyl group could act as a hydrogen bond donor or acceptor.

The output of a docking study includes a binding affinity score, which is an estimate of the binding free energy, and the predicted binding pose of the ligand. While specific docking studies for this compound are not publicly documented, we can conceptualize the type of data that would be generated.

Table 3: Illustrative Molecular Docking Results for a Cyclohexanol Derivative with a Hypothetical Receptor

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bonds | 1 (with Serine residue) |

| Hydrophobic Interactions | Phenyl ring with Leucine, Isoleucine; tert-butyl group with Valine |

| van der Waals Contacts | Cyclohexyl ring with Alanine, Glycine |

This table is a hypothetical representation of molecular docking results to illustrate the types of interactions that could be identified.

Advanced Analytical Techniques

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating components within a mixture. chemijournal.com For 3-(4-tert-butylphenyl)cyclohexan-1-ol, various chromatographic methods are employed to isolate the compound from reaction byproducts, determine the ratio of its stereoisomers, and quantify its purity.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. chemijournal.com It is particularly well-suited for determining the purity of this compound and quantifying the ratio of its diastereomers (cis- and trans-isomers). The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. chemcoplus.co.jp

The cis- and trans-isomers of substituted cyclohexanols, such as the related compound 4-tert-butylcyclohexanol (B146172), exhibit different physical properties, which allows for their separation by GC. orgsyn.org The isomer that has a more stable conformation and weaker intermolecular interactions with the stationary phase will typically elute first. For instance, in the analysis of 4-tert-butylcyclohexanol, the order of elution is often the ketone starting material, followed by the cis-alcohol, and then the trans-alcohol. orgsyn.org A similar principle applies to this compound, where the spatial arrangement of the bulky tert-butylphenyl group and the hydroxyl group influences the molecule's interaction with the GC column's stationary phase.

The purity of a sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. The isomer ratio is calculated from the relative peak areas of the corresponding cis- and trans-isomers.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Capillary column (e.g., Carbowax 20M, DB-5) | Provides high-resolution separation of isomers based on polarity and boiling point differences. |

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the sample without thermal degradation. |

| Oven Program | Initial Temp: 100 °C, Ramp: 10 °C/min to 220 °C | A temperature gradient allows for the separation of compounds with a range of boiling points. |

| Carrier Gas | Helium or Hydrogen | Acts as the mobile phase to transport the analyte through the column. chemcoplus.co.jp |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds, allowing for accurate quantification. chemcoplus.co.jp |